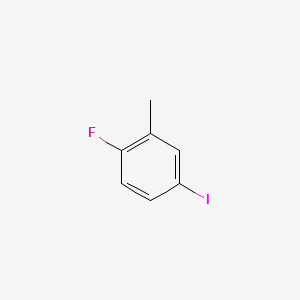

2-Fluoro-5-iodotoluene

描述

Overview of Halogenated Toluene (B28343) Compounds in Academic Context

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon skeleton, are fundamental building blocks in organic chemistry. acs.org Toluene, an aromatic hydrocarbon, can be halogenated to create a diverse class of compounds known as halogenated toluenes. These compounds are not just simple derivatives but are pivotal intermediates and precursors in a multitude of organic transformations. acs.orgnih.gov In an academic research context, the study of halogenated toluenes provides deep insights into the mechanisms of chemical reactions, particularly electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

The presence of a halogen substituent on the toluene ring significantly influences the molecule's reactivity and regioselectivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions because their inductive electron-withdrawing effect (-I) is stronger than their resonance electron-donating effect (+M). masterorganicchemistry.com This means that reactions on halogenated toluenes are typically slower than on toluene itself. masterorganicchemistry.com However, they are ortho/para directors, meaning they guide incoming electrophiles to the positions adjacent or opposite to themselves on the aromatic ring. wikipedia.org The specific nature of the halogen atom, from the highly reactive fluorine to the less reactive iodine, further fine-tunes these electronic properties, offering chemists a powerful tool for controlling reaction outcomes. wikipedia.orgjove.comlibretexts.org The study of these compounds has been crucial in developing models for reaction mechanisms and in the synthesis of complex molecular architectures. grafiati.com

Significance of 2-Fluoro-5-iodotoluene in Advanced Organic Synthesis Research

This compound is a specialized halogenated toluene that has garnered attention in advanced organic synthesis research due to its unique substitution pattern. chemimpex.com This compound serves as a versatile and valuable building block, particularly as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. chemimpex.comguidechem.com Its structure allows for selective chemical transformations, making it an essential component in medicinal chemistry for developing compounds that target specific biological pathways. chemimpex.com

Beyond pharmaceuticals, this compound is employed in materials science for the creation of novel materials, including polymers and advanced electronic materials like conductive films and sensors. chemimpex.com The strategic placement of the fluorine and iodine atoms on the toluene ring provides distinct reactive sites, enabling its participation in a variety of high-yield chemical reactions. chemimpex.comguidechem.com Notably, it is frequently used in cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental for forming carbon-carbon bonds—a critical step in constructing diverse and complex chemical entities. chemimpex.com The combination of its properties makes it a valuable compound for researchers aiming to create molecules with specific, desired characteristics. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 452-68-6 chemimpex.comnist.gov |

| Molecular Formula | C₇H₆FI chemimpex.comnist.gov |

| Molecular Weight | 236.03 g/mol chemimpex.com |

| Appearance | Colorless to almost colorless clear liquid chemimpex.comchemicalbook.com |

| Density | 1.8 g/cm³ (approx.) chemimpex.comchemicalbook.com |

| Boiling Point | 86-87 °C at 9.0 mmHg chemimpex.comchemicalbook.com |

| Refractive Index | n20D 1.58 (approx.) chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

| Synonym | 1-Fluoro-4-iodo-2-methylbenzene nist.govsigmaaldrich.com |

Role of Fluorine and Iodine Substituents in Reactivity Modulation for Research Applications

The distinct chemical behavior of this compound in synthetic applications is a direct consequence of the specific electronic properties of its fluorine and iodine substituents. These two halogens exert different and complementary influences on the reactivity of the aromatic ring.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com However, fluorine can also donate electron density into the ring via a resonance or mesomeric effect (+M) due to its lone pairs of electrons. wikipedia.org While for most halogens the inductive effect dominates, the +M effect of fluorine is significant enough to partially offset the -I effect, particularly at the para position. wikipedia.org This makes electrophilic aromatic substitution on fluorinated benzenes strongly para-selective. wikipedia.org In this compound, the fluorine atom at position 2 influences the electronic distribution of the entire molecule.

The iodine atom at position 5 introduces a different set of reactive possibilities. While iodine is also an ortho/para director, its C-I bond is the weakest among the carbon-halogen bonds. libretexts.org This bond is highly polarizable, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. chemimpex.com Reactions like the Suzuki, Stille, and Sonogashira couplings rely on the facile oxidative addition of a metal catalyst (often palladium-based) into the carbon-iodine bond. Therefore, the iodine substituent provides a specific site for the strategic formation of new carbon-carbon or carbon-heteroatom bonds. The presence of iodine is crucial for these synthetic transformations, which are less efficient with other halogens like fluorine or chlorine. chemimpex.comlibretexts.org

Structure

2D Structure

属性

IUPAC Name |

1-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQIYXDSKUUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196424 | |

| Record name | 2-Fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-68-6 | |

| Record name | 1-Fluoro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Iodotoluene and Derivatives

Direct Halogenation Approaches to Fluoroiodotoluenes

Direct halogenation methods aim to introduce fluorine and iodine atoms directly onto the toluene (B28343) scaffold. These approaches are often governed by the principles of electrophilic aromatic substitution and radical halogenation, with regioselectivity being a critical factor.

Electrophilic Aromatic Substitution for Toluene Halogenation

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for introducing halogens to an aromatic ring like toluene. wikipedia.org In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. wikipedia.orgminia.edu.eg For halogenation, a catalyst, typically a Lewis acid such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is often required to generate a potent electrophile from the halogen molecule (e.g., Cl₂ or Br₂). minia.edu.eglibretexts.org

The methyl group of toluene is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack than benzene. wikipedia.orglibretexts.org This activation, however, is not uniform across all positions of the ring. The electron density is concentrated at the ortho (positions 2 and 6) and para (position 4) carbons. wikipedia.org Consequently, electrophilic halogenation of toluene predominantly yields a mixture of ortho and para-substituted products. vedantu.comdoubtnut.com For instance, the chlorination of toluene in the presence of a Lewis acid catalyst yields a mixture of o-chlorotoluene and p-chlorotoluene. vedantu.com

The general mechanism involves the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is resonance-stabilized. minia.edu.eg The subsequent loss of a proton restores the aromaticity of the ring, resulting in the halogenated toluene. msu.edu

Radical Halogenation Pathways for Benzylic and Aromatic Functionalization

In contrast to electrophilic substitution on the aromatic ring, radical halogenation of toluene occurs on the methyl group (the benzylic position) under specific conditions. jove.comucalgary.ca This reaction is typically initiated by UV light, heat, or the presence of a radical initiator. jove.comwikipedia.org The mechanism proceeds via a free-radical chain reaction. ucalgary.cawikipedia.org

The process begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) to form halogen radicals. ucalgary.castackexchange.com One of these radicals then abstracts a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl (B1604629) radical. jove.comstackexchange.com This benzyl radical then reacts with another halogen molecule to form the benzyl halide and a new halogen radical, which propagates the chain reaction. ucalgary.ca Depending on the reaction conditions and the amount of halogen used, this process can lead to mono-, di-, or tri-halogenation of the methyl group. libretexts.org It is important to note that under these radical conditions, substitution on the benzene ring is generally not observed. ucalgary.ca

Regioselective Control in Halogenation of Toluene Derivatives

Achieving regioselective control—the ability to direct the halogen to a specific position on the toluene ring—is a significant challenge in the synthesis of specific isomers like 2-fluoro-5-iodotoluene. The directing effects of substituents already present on the benzene ring play a crucial role. vanderbilt.edu

As mentioned, the methyl group in toluene is an ortho-, para-director for electrophilic aromatic substitution. vedantu.com Therefore, direct halogenation of toluene will preferentially yield 2- and 4-halotoluenes. To synthesize a compound with a specific substitution pattern like this compound, multi-step synthetic sequences are often necessary, where the directing effects of multiple substituents are carefully considered. The presence of one halogen can influence the position of a subsequent halogenation. Halogens themselves are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. vedantu.com

The choice of halogenating agent and reaction conditions can also influence regioselectivity. For instance, the use of bulky catalysts or specific solvents can favor the formation of the para isomer over the ortho isomer due to steric hindrance. cardiff.ac.uk

Limitations of Direct Fluorination and Iodination of Toluene

Direct fluorination and iodination of aromatic compounds like toluene present unique challenges that limit their practical application.

Direct Fluorination: Elemental fluorine (F₂) is extremely reactive and its reaction with organic compounds is highly exothermic and often explosive. brainly.inquora.com Such reactions are difficult to control and can lead to non-specific reactions and decomposition of the starting material. brainly.inguidechem.com Consequently, direct fluorination of toluene is not a viable method for the controlled synthesis of fluorotoluenes. guidechem.comyoutube.com

Direct Iodination: The direct iodination of toluene with molecular iodine (I₂) is a reversible and slow reaction. quora.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material, leading to an unfavorable equilibrium. quora.comquora.com To overcome this, direct iodination is often carried out in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. quora.comlibretexts.org These agents oxidize the HI formed, shifting the equilibrium towards the products. quora.com

Synthesis via Modification of Pre-Halogenated Toluenes

Given the limitations of direct di-halogenation, a more common and controlled approach to synthesizing this compound involves the modification of toluene derivatives that are already halogenated.

Strategies for Introducing Fluorine into Iodotoluene Scaffolds

A prevalent strategy for synthesizing fluorinated aromatic compounds is through the modification of pre-existing functional groups on an iodotoluene scaffold. One of the most established methods is the Balz-Schiemann reaction. guidechem.com This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. guidechem.com For the synthesis of this compound, this would typically start from 2-amino-4-iodotoluene.

Another approach involves nucleophilic aromatic substitution, although this is generally less common for the introduction of fluorine onto an unactivated aromatic ring. More advanced methods utilize hypervalent iodine reagents as fluorinating agents. arkat-usa.org For example, (difluoroiodo)arenes can be used to introduce fluorine under milder conditions. ucl.ac.ukrsc.org Recent advancements also include electrochemical methods for generating these hypervalent iodine fluorinating agents in a safer and more scalable manner. rsc.org

The halogen exchange, or Finkelstein reaction, is another valuable method for synthesizing fluorinated aromatic compounds, particularly in industrial settings. guidechem.com This method involves the exchange of a halogen (typically chlorine or bromine) with fluoride, often using an inorganic fluoride salt. While more commonly applied to activated aromatic systems, variations of this method can be adapted for the synthesis of compounds like this compound.

| Synthetic Approach | Description | Key Features |

| Electrophilic Aromatic Substitution | Introduction of halogens to the aromatic ring using an electrophile and a catalyst. | - Methyl group directs to ortho and para positions.- Catalyst (e.g., FeCl₃, AlCl₃) is typically required. |

| Radical Halogenation | Halogenation of the methyl group (benzylic position) under UV light or with a radical initiator. | - Proceeds via a free-radical chain mechanism.- Selective for the side chain over the aromatic ring. |

| Balz-Schiemann Reaction | Conversion of an aromatic amine to a diazonium salt, followed by fluorination. | - A common method for introducing fluorine to an aromatic ring.- Starts from a pre-functionalized precursor. |

| Hypervalent Iodine Reagents | Use of reagents like (difluoroiodo)arenes to introduce fluorine. | - Can offer milder reaction conditions.- Electrochemical generation of reagents is a recent advancement. |

| Halogen Exchange (Finkelstein Reaction) | Exchange of a halogen with fluoride. | - Industrially relevant method.- Often requires an activated aromatic system. |

Strategies for Introducing Iodine into Fluorotoluene Scaffolds

The introduction of an iodine atom onto a fluorotoluene ring can be achieved through several synthetic methodologies, primarily involving electrophilic aromatic substitution or the transformation of an amino group via a diazonium salt.

Electrophilic Iodination:

Direct iodination of 2-fluorotoluene (B1218778) is a common approach. Due to the ortho-, para-directing nature of both the fluorine and methyl groups, the incoming electrophile is directed to the positions ortho and para to these substituents. The fluorine atom is a weak activator, while the methyl group is a stronger activating group. This typically results in the formation of a mixture of isomers. To achieve regioselectivity, the choice of iodinating agent and reaction conditions is crucial.

Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species (I⁺) in situ. jove.comjove.com Other effective reagents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The regioselectivity of the iodination can be influenced by steric hindrance and the electronic properties of the substituents on the aromatic ring. For instance, in the case of 2-fluorotoluene, the iodine atom is predominantly introduced at the position para to the fluorine atom, yielding this compound.

Sandmeyer Reaction:

The Sandmeyer reaction provides an alternative and often more regioselective route to iodinated fluorotoluenes. organic-chemistry.org This method involves the diazotization of a fluoro-substituted aminotoluene, followed by the displacement of the resulting diazonium group with iodide. For the synthesis of this compound, the starting material would be 2-fluoro-5-aminotoluene. This amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. Subsequent treatment with an iodide salt, such as potassium iodide, leads to the desired this compound. The Sandmeyer reaction is particularly useful for introducing iodine at positions that are not readily accessible through direct electrophilic substitution. organic-chemistry.orgnih.govresearchgate.net

| Strategy | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Electrophilic Iodination | 2-Fluorotoluene | I₂, oxidizing agent (e.g., HNO₃); ICl; NIS | Direct introduction of iodine. May produce isomeric mixtures. Regioselectivity is influenced by directing effects of existing substituents. |

| Sandmeyer Reaction | Fluoro-substituted aminotoluene (e.g., 2-fluoro-5-aminotoluene) | 1. NaNO₂, acid 2. KI | Regioselective introduction of iodine. Requires a pre-existing amino group. |

Advanced Synthetic Routes for this compound Precursors and Analogs

More advanced synthetic strategies focus on the preparation of highly reactive intermediates, such as aryl iododifluorides and diaryliodonium salts, which serve as versatile precursors for fluorination and arylation reactions. Furthermore, the chemo- and regioselective synthesis of multi-halogenated toluenes presents a significant challenge and requires careful control of reaction conditions.

Aryl iododifluorides, such as p-iodotoluene difluoride, are valuable reagents for electrophilic fluorination. arkat-usa.org These hypervalent iodine compounds can be synthesized through several methods. One common approach involves the oxidation of the corresponding iodoarene in the presence of a fluoride source.

For example, p-iodotoluene can be converted to p-iodotoluene difluoride using reagents like xenon difluoride (XeF₂) or by electrochemical fluorination. researchgate.net Other methods include the treatment of p-iodosotoluene or bis(trifluoroacetoxy)-p-iodotoluene with sulfur tetrafluoride (SF₄), or the fluorination of p-iodosotoluene with aqueous hydrofluoric acid. researchgate.net A notable synthesis involves the reaction of p-iodotoluene with Selectfluor®. researchgate.net

Once prepared, iodotoluene difluoride can be used to fluorinate a variety of organic substrates. For instance, it has been employed in the α-fluorination of β-dicarbonyl compounds under neutral conditions. semanticscholar.org It can also be used in combination with iodine to achieve the iodofluorination of alkenes and alkynes. researchgate.net

| Starting Material | Reagents |

|---|---|

| p-Iodotoluene | XeF₂, Electrochemical fluorination (e.g., with Et₃N·5HF), Selectfluor® |

| p-Iodosotoluene | SF₄, aq. HF |

| bis(trifluoroacetoxy)-p-iodotoluene | SF₄ |

| dichloro-p-iodotoluene | HgO, aq. HF |

Fluoro-substituted diaryliodonium salts are versatile reagents in organic synthesis, particularly for nucleophilic fluorination and as precursors for cross-coupling reactions. nih.govnih.govrsc.orgumn.edu These salts typically consist of an iodine atom bonded to two aryl groups, at least one of which is substituted with fluorine.

A common method for the synthesis of unsymmetrical diaryliodonium salts involves the reaction of an aryl-iodine(III) species with an organometallic reagent. For instance, a fluoro-substituted arylboronic acid can be reacted with a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) to yield the corresponding diaryliodonium tosylate. nih.govacs.org Alternatively, organotrifluoroborates can react with p-iodotoluene difluoride to form diaryliodonium salts under mild conditions. organic-chemistry.orgthieme-connect.com

Another approach involves the direct reaction of a fluoro-substituted iodoarene with an arene in the presence of an oxidizing agent and a strong acid. The regioselectivity of these reactions is a key consideration, and often a mixture of products is obtained. The choice of the ancillary aryl group in unsymmetrical diaryliodonium salts is crucial for directing the transfer of the desired fluoro-substituted aryl group in subsequent reactions.

The synthesis of multi-halogenated toluene derivatives with a specific substitution pattern, such as 5-chloro-3-fluoro-2-iodotoluene (B3308847), requires careful consideration of the directing effects of the substituents already present on the aromatic ring. In this case, the toluene ring is substituted with a methyl group (ortho-, para-directing), a fluorine atom (ortho-, para-directing), and a chlorine atom (ortho-, para-directing). All three are deactivating groups, with fluorine being the least deactivating and chlorine being more deactivating.

A plausible synthetic route to 5-chloro-3-fluoro-2-iodotoluene could start from a readily available di-substituted toluene, such as 3-fluoro-5-chlorotoluene. The subsequent iodination of this substrate would be an electrophilic aromatic substitution. The directing effects of the existing fluorine and chlorine atoms, as well as the methyl group, would determine the position of the incoming iodine. The fluorine and chlorine at positions 3 and 5 are meta to each other and will direct incoming electrophiles to their ortho and para positions. The methyl group at position 1 will direct to positions 2, 4, and 6. The position 2 is ortho to the methyl group and ortho to the fluorine atom, making it an electronically favorable position for substitution. The position 4 is para to the methyl group and ortho to both the fluorine and chlorine atoms. The position 6 is ortho to the methyl group and ortho to the chlorine atom. Steric hindrance will also play a role in determining the final product distribution.

To achieve high regioselectivity, specific iodinating agents and reaction conditions may be necessary. For example, the use of silver salts such as Ag₂SO₄, AgSbF₆, AgBF₄, or AgPF₆ in combination with iodine has been shown to afford regioselective iodination of chlorinated aromatic compounds. nih.gov These conditions can be explored for the selective iodination of 3-fluoro-5-chlorotoluene to favor the formation of the desired 2-iodo isomer.

Reactivity and Transformational Chemistry of 2 Fluoro 5 Iodotoluene

Cross-Coupling Reactions of 2-Fluoro-5-iodotoluene

Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst. In the context of this compound, the high reactivity of the carbon-iodine bond compared to the carbon-fluorine bond allows for selective functionalization at the iodine-bearing position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a widely used method for the formation of carbon-carbon bonds.

The efficiency and selectivity of the Suzuki-Miyaura coupling of this compound are highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. libretexts.org

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org The active Pd(0) species is generated in situ. The choice of ligand is critical in stabilizing the palladium center and modulating its reactivity. For instance, bulky phosphine ligands can enhance the rate of reductive elimination, leading to higher product yields. reddit.com

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60-100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene (B28343) | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 80-120 |

This table presents generalized conditions often effective for Suzuki-Miyaura couplings of aryl halides and is not exhaustive.

The Suzuki-Miyaura coupling exhibits broad substrate scope and functional group tolerance, making it a robust method for the synthesis of complex molecules. nih.gov In reactions involving analogs of this compound, a wide variety of aryl and heteroaryl boronic acids can be successfully coupled. The reaction is generally tolerant of various functional groups on both coupling partners, including esters, ketones, and nitriles.

The presence of the fluorine atom and the methyl group on the this compound ring can influence the reactivity. The electron-withdrawing nature of the fluorine atom can impact the rate of oxidative addition. However, with appropriate catalyst systems, high yields of the desired biaryl products can be achieved. Milder reaction conditions can often be employed, which is beneficial for the coupling of less stable boronic acids that are prone to protodeboronation. nih.gov

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. princeton.eduruhr-uni-bochum.de

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT (Density Functional Theory) studies have provided deeper insights into the mechanism, suggesting that the exact pathway can be influenced by the nature of the reactants, ligands, and solvent. rsc.org For instance, the activation of the boronic acid by the base is a crucial prerequisite for efficient transmetalation. organic-chemistry.org

Stille Coupling Reactions

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide.

The optimization of Stille coupling conditions for halogenated aryl systems like this compound involves careful selection of the catalyst, ligands, solvent, and any additives. The goal is to achieve high yields of the desired product while minimizing side reactions, such as homocoupling of the organostannane reagent. libretexts.org

Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. organic-chemistry.org The choice of solvent can have a significant impact on the reaction rate and selectivity. Solvents like toluene are often preferred over more coordinating solvents like DMF or dioxane to minimize side reactions such as dehalogenation. reddit.com The addition of copper(I) salts as co-catalysts can sometimes accelerate the reaction. nih.gov

Table 2: Factors in the Optimization of Stille Coupling Reactions

| Parameter | Considerations |

| Catalyst | Pd(0) complexes are typically used. The choice of palladium precursor and its concentration can affect the reaction rate and efficiency. |

| Ligand | Bulky and electron-rich phosphine ligands can enhance the catalytic activity. |

| Solvent | Non-polar aprotic solvents like toluene are often effective. Solvent choice can influence the solubility of reactants and the stability of intermediates. |

| Additives | Additives such as copper(I) salts or lithium chloride can sometimes improve reaction rates and yields. libretexts.org |

| Temperature | Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition of reactants or products. |

This table provides a general overview of key parameters to consider when optimizing Stille coupling reactions for halogenated aryl substrates.

Regioselectivity and Steric Effects in Stille Coupling

The regioselectivity of the Stille coupling reaction is significantly influenced by steric hindrance. For instance, in the coupling of an α-substituted vinylstannane, the reaction may only occur with a terminal iodide due to steric impediments. wikipedia.org Similarly, substituents at the ortho-position of arylstannane reagents, even those as small as methyl groups, can decrease the reaction rate. wikipedia.org

Steric effects also play a crucial role in determining which groups are transferred from the organotin compound. The Stille reaction typically involves an organotin reagent with one reactive group (like vinyl, alkenyl, aryl, or allyl) and three "non-transferable" or "dummy" ligands. wikipedia.orgnih.gov The migratory aptitude of these groups generally follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > α-alkoxyalkyl > alkyl. This hierarchy allows for the selective transfer of the desired group. However, in cases where multiple transferable groups are present, the outcome can be a mixture of products.

The nature of the phosphine ligand on the palladium catalyst can also influence the transmetalation step, which is a key part of the catalytic cycle. researchgate.net The steric bulk of the phosphine ligands can affect the coordination of the organotin reagent to the palladium center and subsequently the rate and selectivity of the coupling reaction. nih.gov

Challenges and Advancements in Stille Coupling with Organotin Compounds

A significant challenge in Stille coupling is the toxicity of organotin compounds. wikipedia.orgorganic-chemistry.org These reagents and their byproducts are often difficult to remove completely from the reaction mixture, which can be problematic, especially in the synthesis of pharmaceutical compounds. Another common issue is the homocoupling of the organostannane reagents, which leads to the formation of undesired dimers. wikipedia.org

To address these challenges, several advancements have been made. One approach is the development of "tin-free" Stille couplings, where the organotin reagent is generated in situ from a less toxic precursor. Additionally, the use of fluoride (B91410) ions, such as cesium fluoride, can act as scavengers for tin byproducts, facilitating their removal through filtration. wikipedia.org The synergistic effect of copper(I) salts and fluoride ions has also been shown to make the Stille coupling easier to perform. organic-chemistry.org

Recent research has focused on expanding the scope of the Stille reaction to include a wider range of functional groups and substrates. For example, methods have been developed for the stereoretentive cross-coupling of secondary alkyl azastannatranes with aryl halides, which was previously a challenge due to the propensity of secondary alkyl groups to isomerize. nih.gov Furthermore, advancements in catalyst systems, such as the use of Pd(OAc)2/Dabco, have led to more efficient Stille cross-coupling reactions. organic-chemistry.org

Sonogashira Coupling Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a widely used method for the synthesis of arylalkynes and conjugated enynes. libretexts.orgmdpi.com

Palladium and Copper Co-Catalysis in Sonogashira Reactions

The conventional Sonogashira reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org The reaction is believed to proceed through two independent catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. wikipedia.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The addition of the copper co-catalyst significantly increases the reaction rate, allowing the reaction to proceed under mild conditions, often at room temperature. wikipedia.orglibretexts.org

Iron and Cobalt Catalysis in Sonogashira Reactions

In an effort to develop more economical and environmentally friendly catalytic systems, researchers have explored the use of iron and cobalt catalysts for Sonogashira-type coupling reactions. nih.gov Iron-catalyzed Sonogashira couplings of aryl iodides with terminal alkynes have been achieved using systems such as FeCl3·6H2O with 1,10-phenanthroline (B135089) as a ligand in water. nih.gov Another effective system utilizes Fe(acac)3 with 2,2'-bipyridyl as a ligand. nih.govresearchgate.net

Cobalt catalysts have also been employed for Sonogashira reactions. For example, cobalt nanoparticles have been shown to catalyze the cross-coupling of aryl halides with terminal acetylenes. nih.gov Additionally, bimetallic palladium-cobalt nanoparticles have been used in aqueous media for Sonogashira-type couplings. nih.gov

Photoinduced Inverse Sonogashira Coupling with Iodoalkynes

A recent development in this field is the photoinduced inverse Sonogashira coupling reaction. rsc.org This method allows for the coupling of iodoalkynes with (hetero)arenes or alkenes under visible-light irradiation, without the need for a transition-metal catalyst or a photocatalyst. rsc.orgnih.gov In this reaction, the iodoalkyne is directly activated by visible light, forming an excited state that acts as an "alkynyl radical synthetic equivalent". rsc.orgnih.gov This reactive species can then couple with a variety of C(sp2)–H bonds. rsc.org This approach offers a milder and cleaner alternative to traditional Sonogashira reactions for the synthesis of certain alkynylated compounds. nih.gov

Heck Reactions (Implications for this compound)

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org Given that this compound is an aryl halide, it is a suitable substrate for the Heck reaction.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov Subsequent β-hydride elimination yields the substituted alkene product and a hydridopalladium complex. nih.gov Reductive elimination then regenerates the Pd(0) catalyst. nih.gov

For a substrate like this compound, the Heck reaction would allow for the introduction of a variety of alkenyl groups at the 5-position of the toluene ring. The regioselectivity of the reaction, which determines where the aryl group adds to the alkene, is influenced by both steric and electronic factors. libretexts.org In many cases, the aryl group adds to the less substituted carbon of the alkene double bond. mdpi.com The stereoselectivity of the Heck reaction is typically high, often resulting in the trans isomer of the product. organic-chemistry.org

Recent advancements in the Heck reaction have focused on developing more active and stable catalyst systems, including phosphine-free catalysts and the use of N-heterocyclic carbenes as ligands. organic-chemistry.org These developments have expanded the scope of the reaction to include less reactive aryl chlorides and have enabled reactions to be carried out under milder conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly relevant for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubdiva-portal.org

Influence of Fluorine and Iodine on SNAr Pathways

The nature of the halogen substituents on the aromatic ring significantly influences the course and rate of SNAr reactions. In the context of this compound, both fluorine and iodine atoms play distinct roles.

Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the arene, making it more susceptible to nucleophilic attack. libretexts.org Consequently, the rate-determining step of the SNAr reaction, which is the initial attack by the nucleophile, is accelerated. wikipedia.orglibretexts.org This often results in a reactivity order for halogens in SNAr reactions that is the reverse of that seen in SN2 reactions, with fluoride being the best leaving group (F > Cl > Br > I). wikipedia.orglibretexts.org

The substitution of aromatic hydrogens with fluorine atoms can dramatically increase the strength of halogen bonds, sometimes by up to 100%. researchgate.net This enhanced interaction can affect the optimal geometries of the resulting complexes. researchgate.net While fluorine is not typically considered a good leaving group in other substitution reactions, its ability to stabilize the transition state through its inductive effect makes it effective in SNAr processes. libretexts.orgmasterorganicchemistry.com

Iodine, on the other hand, is a better leaving group in terms of bond strength (C-I bond is weaker than C-F bond), but its weaker inductive effect compared to fluorine makes the initial nucleophilic attack less favorable. In some SNAr reactions, particularly with weakly basic nucleophiles, the reactivity order can be I > Br > Cl > F. researchgate.net However, the presence of an acid can alter this order by protonating the leaving group, making it easier to displace. researchgate.net

Reactivity of this compound in SNAr Processes

In this compound, the fluorine atom, being ortho to the methyl group and meta to the iodine, primarily activates the ring towards nucleophilic attack. The iodine atom, being para to the methyl group and meta to the fluorine, is less influential in activating the ring but can serve as a leaving group.

The reactivity of fluoroarenes in SNAr reactions is well-documented, especially when electron-withdrawing groups are present. mdpi.com Even electron-neutral and electron-rich fluoroarenes can undergo SNAr reactions under specific conditions, such as those enabled by organic photoredox catalysis. nih.gov

The following table summarizes the general reactivity trends of halogens in SNAr reactions:

| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability (Typical SNAr) |

| F | 3.98 | Strong | Excellent |

| Cl | 3.16 | Moderate | Good |

| Br | 2.96 | Moderate | Fair |

| I | 2.66 | Weak | Poor |

Data sourced from various chemistry resources.

Role of Electron-Withdrawing Groups in SNAr Reactions

The presence of electron-withdrawing groups (EWGs) is crucial for facilitating SNAr reactions. wikipedia.orgchemistrysteps.compressbooks.pub These groups activate the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. wikipedia.orgquora.com

For an SNAr reaction to proceed efficiently, the EWG must be positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub This positioning allows for the effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate. pressbooks.pub If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction is significantly slower or does not occur. libretexts.org

Common electron-withdrawing groups that activate aromatic rings for SNAr reactions include:

Nitro (-NO₂) chemistrysteps.com

Trifluoromethyl (-CF₃) libretexts.org

Cyano (-CN)

Carbonyl groups (e.g., ketones, esters) chemistrysteps.com

Sulfonyl groups (-SO₂R)

The greater the number of electron-withdrawing groups on the ring, the faster the SNAr reaction proceeds. pressbooks.pub In the case of this compound, the methyl group is an electron-donating group, which slightly deactivates the ring. However, the strong activating effect of the fluorine atom can still enable SNAr reactions, particularly with strong nucleophiles or under forcing conditions.

Other Selective Functionalization Reactions

Beyond SNAr, other synthetic strategies can be considered for the functionalization of this compound, including C-H activation and directed ortho-metalation.

C-H Activation Strategies (Potential for this compound)

C-H activation has emerged as a powerful and atom-economical method for the functionalization of aromatic compounds. nih.gov This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often catalyzed by transition metals like palladium, rhodium, or ruthenium. nih.govscilit.com

For this compound, C-H activation could potentially be directed to the positions ortho to the existing substituents. The methyl group, fluorine, and iodine can all influence the regioselectivity of C-H functionalization. Transition metal-catalyzed C-H activation strategies have been successfully applied to a wide range of substrates, enabling the introduction of various functional groups. youtube.com The development of new ligands and catalytic systems continues to expand the scope and efficiency of these reactions. youtube.com

Directed Ortho-Metalation (DOM) in Substituted Toluenes (Potential for this compound Synthesis)

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

While the methyl group in toluene is not a strong DMG, other functional groups can direct metalation. In the context of synthesizing substituted toluenes like this compound, DoM can be a valuable tool. For instance, a directing group could be used to introduce the fluorine or iodine atom at a specific position on a toluene derivative. The interaction between the lithium base and the electron-rich directing group favors lithiation at the ortho position. chem-station.com

Examples of directing metalation groups include:

Amides (-CONR₂) wikipedia.org

Carbamates (-OCONR₂) nih.gov

Methoxy (-OCH₃) wikipedia.org

Tertiary amines (-NR₂) wikipedia.org

Halogens (e.g., F) can also act as moderate DMGs. organic-chemistry.org

The choice of base, solvent, and temperature can influence the regioselectivity of the metalation. unblog.fr

Oxidative and Reductive Transformations of this compound

The chemical behavior of this compound under oxidative and reductive conditions is characterized by the reactivity of its methyl group, the aromatic ring, and the iodine substituent. These transformations are crucial for the synthesis of various derivatives used in medicinal chemistry and materials science.

Oxidative Transformations

Oxidative reactions of this compound primarily involve the methyl group and the iodine atom. The electron-donating nature of the methyl group and the electron-withdrawing properties of the fluorine and iodine atoms influence the regioselectivity and feasibility of these reactions.

Oxidation of the Methyl Group:

The methyl group of this compound can be oxidized to form an aldehyde or a carboxylic acid, which are valuable intermediates in organic synthesis.

Formation of 2-Fluoro-5-iodobenzaldehyde: The selective oxidation of the methyl group to an aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. While specific studies on the direct oxidation of this compound to the corresponding aldehyde are not extensively detailed in the available literature, analogous transformations of substituted toluenes are well-established. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or chromium trioxide (CrO₃) under controlled conditions are often employed for such conversions.

Formation of 2-Fluoro-5-iodobenzoic Acid: Stronger oxidizing agents can convert the methyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) and chromic acid are commonly used for the oxidation of alkylbenzenes to their corresponding benzoic acids. The reaction typically proceeds under heating in an aqueous solution. For instance, the synthesis of 2-fluoro-5-iodobenzoic acid has been achieved through the diazotization of 2-amino-5-fluorobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide, implying that the direct oxidation of this compound is a viable, albeit less documented, synthetic route.

Oxidation of the Iodine Atom:

The iodine atom in this compound can be oxidized to a hypervalent state, forming organoiodine(III) or organoiodine(V) compounds. These hypervalent iodine reagents are versatile and environmentally benign oxidizing agents in their own right.

Formation of (2-Fluoro-5-methylphenyl)iodine(III) Difluoride: A notable oxidative transformation is the electrochemical oxidation of iodoarenes to form iodine(III) difluorides. In a process analogous to the oxidation of 4-iodotoluene, this compound can be anodically oxidized in the presence of a fluoride source, such as a solution of hydrogen fluoride in an amine solvent, to yield (2-fluoro-5-methylphenyl)iodine(III) difluoride. rsc.org This transformation is significant as it provides a pathway to highly reactive fluorinating agents. rsc.org The reaction is typically carried out in an undivided electrochemical cell with platinum electrodes. rsc.org

| Reactant | Reagent(s) and Conditions | Product | Yield |

| 4-Iodotoluene (analogue) | Anodic oxidation, 5.6HF·amine, CH₂Cl₂, Pt electrodes | (4-Methylphenyl)iodine(III) difluoride | 82% |

Table 1: Electrochemical Oxidation of an Iodotoluene Analogue. rsc.org

Reductive Transformations

Reductive transformations of this compound can target the iodine substituent or the aromatic ring, depending on the reducing agent and reaction conditions.

Reduction of the Iodo Group (Deiodination):

The carbon-iodine bond is the most susceptible to reduction due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-hydrogen bonds.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of aryl halides. However, to selectively remove the iodine atom without affecting the fluorine atom or the aromatic ring, careful selection of the catalyst and conditions is necessary. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. organic-chemistry.orgillinois.edu The selectivity of the hydrogenation can be enhanced by the use of catalyst poisons, such as diphenylsulfide, which can prevent the hydrogenolysis of other sensitive functional groups. organic-chemistry.org This method allows for the chemoselective reduction of the iodo group under mild conditions of hydrogen pressure and temperature. organic-chemistry.org

| Substrate (analogue) | Catalyst and Conditions | Product (analogue) |

| Aryl Halides | Pd/C, H₂, with or without catalyst poison | Dehalogenated Arene |

Table 2: General Catalytic Hydrogenation for Dehalogenation. organic-chemistry.org

Reduction with Zinc Dust: Zinc dust in the presence of an acid, such as acetic acid, is another effective reagent for the reductive dehalogenation of aryl iodides. This method offers a cost-effective alternative to catalytic hydrogenation.

Reduction of the Aromatic Ring:

Reduction of the aromatic ring of this compound to the corresponding cyclohexane (B81311) derivative requires more forcing conditions and powerful reducing agents.

Catalytic Hydrogenation under Harsher Conditions: While selective deiodination can be achieved under mild conditions, hydrogenation of the aromatic ring typically requires higher pressures of hydrogen, elevated temperatures, and more active catalysts, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). These conditions, however, would also likely lead to the reduction of the iodo group.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. The application of this method to this compound would likely result in a complex mixture of products due to the presence of multiple reducible functional groups.

Applications of 2 Fluoro 5 Iodotoluene in Advanced Chemical Research

Building Block in Complex Organic Molecule Synthesis

The strategic placement of the reactive iodine and the modulating fluorine on the toluene (B28343) ring makes 2-Fluoro-5-iodotoluene a highly sought-after starting material for the synthesis of intricate organic structures. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Synthesis of Biaryl Compounds

Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids to construct these biaryl systems. This compound, with its reactive carbon-iodine bond, readily participates in such reactions. For instance, in the presence of a palladium catalyst, it can be coupled with various arylboronic acids to generate a diverse library of fluorinated biaryl compounds. The presence of the fluorine atom in the resulting biaryl structure can influence the conformational properties and the electronic nature of the molecule, which is often beneficial for its intended application.

The synthesis of fluorinated biphenyl derivatives is of significant interest due to the unique properties conferred by the fluorine atom. Research has demonstrated the successful use of palladium nanoparticles supported on modified graphene to catalyze the Suzuki-Miyaura coupling of arylboronic acids with bromo- and iodo-fluoroarenes, including derivatives of this compound, to produce these valuable compounds.

Table 1: Examples of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Product Type |

| This compound | Phenylboronic acid | Pd(OAc)2 / K3PO4 | 2-Fluoro-5-phenyltoluene |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 2,4'-Difluorobiphenyl |

Formation of Carbon-Carbon Bonds in Diverse Chemical Entities

Beyond the synthesis of biaryls, this compound is instrumental in forming carbon-carbon bonds with a variety of other chemical entities through different cross-coupling reactions. The Sonogashira coupling, which joins aryl halides with terminal alkynes, is a prime example. This reaction allows for the introduction of an alkynyl moiety onto the fluorinated toluene core, leading to the formation of arylalkynes. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Heck reaction provides another avenue for carbon-carbon bond formation, where an aryl halide is coupled with an alkene. Utilizing this compound in a Heck reaction with various alkenes, such as acrylates or styrenes, allows for the synthesis of substituted alkenes containing the 2-fluoro-5-methylphenyl group. These reactions are crucial for constructing complex carbon skeletons and are widely employed in the synthesis of fine chemicals and pharmaceuticals.

Table 2: Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI / Et3N | Arylalkyne |

| Heck Reaction | Alkene (e.g., Methyl Acrylate) | Pd(OAc)2 / Base | Substituted Alkene |

Role in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a critical intermediate in the journey toward the discovery and development of new therapeutic agents. Its unique combination of functional groups facilitates the synthesis of novel molecular architectures with potential biological activity.

Intermediate in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where key structural motifs are introduced via versatile building blocks. This compound is frequently employed as such an intermediate. For example, it is a key starting material in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Development of Novel Drug Candidates and Imaging Agents

The quest for new medicines with improved efficacy and safety profiles drives the continuous exploration of novel chemical space. This compound provides a gateway to new classes of drug candidates by enabling the synthesis of previously unexplored molecular structures. The presence of both fluorine and iodine allows for sequential and site-selective modifications, leading to a high degree of molecular diversity.

Furthermore, the principles of using fluorinated compounds extend to the development of diagnostic tools, particularly positron emission tomography (PET) imaging agents. The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into a biologically active molecule allows for non-invasive visualization and quantification of biochemical processes in vivo. While direct radiolabeling of this compound with ¹⁸F is not the common approach, its non-radioactive counterpart serves as a crucial precursor for developing ¹⁸F-labeled tracers. The synthesis of these tracers often involves the preparation of a non-radioactive standard and a labeling precursor, for which this compound can be a valuable starting material.

Design of Fluorinated Pharmaceuticals with Enhanced Metabolic Stability

A significant challenge in drug development is ensuring that a potential drug molecule has a favorable pharmacokinetic profile, including adequate metabolic stability. The introduction of fluorine into a drug candidate is a well-established strategy to enhance its resistance to metabolic degradation. The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 enzymes.

By incorporating this compound into the synthesis of a pharmaceutical, a fluorine atom is strategically placed on an aromatic ring. This can prevent or slow down the metabolic breakdown of that part of the molecule, leading to a longer half-life and improved bioavailability. This approach has been successfully applied in the design of numerous drugs across various therapeutic areas. The strategic placement of fluorine can lead to compounds with improved potency, selectivity, and a more desirable pharmacokinetic profile, ultimately contributing to the development of safer and more effective medicines.

Table 3: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | C-F bond is stronger than C-H bond, blocking metabolic oxidation. |

| Bioavailability | Often Improved | Enhanced metabolic stability can lead to higher systemic exposure. |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with target proteins. |

| Lipophilicity | Increased | Can improve membrane permeability and access to target sites. |

Applications in Materials Science

In the field of materials science, this compound serves as a key precursor for the development of novel materials with specialized properties. chemimpex.com The presence of both fluorine and iodine atoms allows for selective chemical transformations, making it a strategic component in the design of advanced polymers and electronic materials.

This compound is utilized in the synthesis of advanced electronic materials, including polymers and components for Organic Light-Emitting Diodes (OLEDs). bldpharm.com Its role is primarily that of a building block, which can be incorporated into larger molecular structures through chemical reactions like cross-coupling. The fluorine and iodine substituents on the toluene ring are crucial for these processes. The iodine atom, in particular, is an excellent leaving group in palladium-catalyzed reactions, such as Suzuki and Stille couplings, which are fundamental for creating the carbon-carbon bonds necessary to build complex organic molecules and polymers. chemimpex.com

The incorporation of fluorine into organic materials is a well-established strategy for tuning their electronic properties. The high electronegativity of fluorine can influence the energy levels of molecular orbitals, which in turn affects the material's performance in electronic devices. Chemical suppliers often categorize this compound under product lines for OLED and liquid crystal materials, highlighting its role as an intermediate in these technologies. guidechem.com

| Application Area | Role of this compound | Key Chemical Reactions |

| Polymers | Building block for polymer chains | Cross-coupling reactions (e.g., Suzuki, Stille) |

| Electronic Materials | Intermediate for OLEDs and liquid crystals | Palladium-catalyzed couplings |

The unique properties of this compound enable the modification of material characteristics to achieve enhanced performance. chemimpex.com Introducing this fluorinated compound into a polymer or organic molecule can alter its physical and chemical properties, such as thermal stability, solubility, and electronic behavior. These modifications are critical for creating materials tailored for specific applications like sensors and conductive films. chemimpex.com

Research into transition metal-catalyzed reactions has provided detailed insights into how molecules like this compound are activated and integrated into larger structures. For instance, studies on iron-catalyzed acylation and palladium-catalyzed cross-coupling reactions demonstrate its utility in forming new bonds under specific conditions. amazonaws.comuni-muenchen.de By carefully selecting reactants and reaction conditions, chemists can control the final properties of the synthesized material, leading to enhanced performance.

Contributions to Agrochemical Synthesis

This compound is a recognized intermediate in the synthesis of agrochemicals. chemimpex.com The inclusion of fluorine atoms in active ingredients is a common strategy in the agrochemical industry to enhance the efficacy and metabolic stability of pesticides.

The compound is listed as a raw material for the production of pesticides and herbicides. chemimpex.com A pre-feasibility report for a proposed pesticide manufacturing facility in India, for example, includes this compound in its list of required chemical inputs, indicating its industrial relevance in this sector. While specific commercial pesticides derived directly from this compound are not extensively detailed in publicly available literature, its role as a precursor is well-established by chemical suppliers and industry planning documents.

Utilization in Analytical Chemistry Methodologies

The application of this compound in analytical chemistry is primarily as a reactant in chemical syntheses that are subsequently analyzed. While it is not typically used as a primary standard or a common analytical reagent itself, its presence and reaction kinetics are studied using advanced analytical techniques.

The spectroscopic properties of this compound have been characterized. Studies have reported its infrared and Raman spectra, providing a detailed fingerprint of its vibrational modes. archive.orgresearchgate.net This foundational data is essential for its identification and quantification in reaction mixtures.

In research settings, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reactions involving this compound. amazonaws.comuni-muenchen.de For instance, in studies of iron-catalyzed acylation, the consumption of this compound and the formation of new products are tracked by GC analysis of reaction aliquots. amazonaws.com Similarly, patents describing the synthesis of complex pharmaceutical intermediates that use this compound as a starting material rely on techniques like liquid chromatography-tandem mass spectrometry for characterization. google.com

Computational and Spectroscopic Studies of 2 Fluoro 5 Iodotoluene

Spectroscopic Characterization Techniques (e.g., NMR)

Spectroscopic methods are indispensable for confirming the identity and purity of 2-Fluoro-5-iodotoluene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are informative.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methyl group. The coupling between adjacent protons and between protons and the fluorine atom results in characteristic splitting patterns (multiplicities).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| CH₃ | ~2.2 | Singlet | N/A |

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom bonded to fluorine will exhibit a characteristic coupling (C-F coupling). ChemicalBook provides spectral data for this compound, including ¹H NMR and ¹³C NMR. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending in the aromatic ring and the methyl group, as well as C-F and C-I stretching vibrations. The National Institute of Standards and Technology (NIST) provides an IR spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound shows the molecular ion peak, which confirms its molecular weight, and various fragment ions, which provide information about its structure. The NIST WebBook contains mass spectrometry data for this compound.

Computational Chemistry for Reactivity and Mechanism Prediction

While specific computational studies on this compound are not widely available in published literature, computational chemistry provides a powerful theoretical framework for predicting its reactivity and elucidating potential reaction mechanisms. The following sections describe the general methodologies that can be applied to this and similar molecules.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure of molecules. These calculations can provide valuable information about molecular geometries, energies, and various electronic properties that are related to reactivity. For a molecule like this compound, DFT calculations could be used to:

Optimize the molecular geometry : To find the most stable three-dimensional arrangement of the atoms.

Calculate the energies of molecular orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity.

Determine the electrostatic potential : This can indicate the regions of the molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could be employed to:

Study its conformational dynamics : To understand how the molecule behaves in different environments, such as in solution.

Investigate its interactions with other molecules : This is particularly useful for understanding its behavior in a biological system or as a solvent.

Simulate reaction dynamics : To provide insights into the transition states and energy barriers of chemical reactions.

Prediction of Reactivity and Regioselectivity

Computational methods are frequently used to predict the reactivity and regioselectivity of chemical reactions. For an aromatic compound like this compound, these methods can be used to predict the most likely sites for electrophilic or nucleophilic attack.

Fukui Functions and Dual Descriptors : These are reactivity indices derived from DFT that can be used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack.

Calculation of Reaction Intermediates and Transition States : By calculating the energies of possible reaction intermediates and transition states, it is possible to predict the most favorable reaction pathway and the regioselectivity of a reaction. For example, in an electrophilic aromatic substitution reaction, the relative stability of the different possible sigma-complex intermediates can be calculated to predict the preferred position of substitution.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for 2-Fluoro-5-iodotoluene Synthesis and Transformations

The synthesis and transformation of halogenated compounds are increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. Traditional halogenation methods often rely on harsh reagents and produce significant waste, prompting a shift towards more sustainable alternatives. ingentaconnect.comrsc.org

Future research will likely focus on enzymatic and bio-inspired halogenation processes. Halogenase enzymes, for instance, offer remarkable regio- and stereoselectivity under mild, aqueous conditions, presenting a greener pathway to compounds like this compound. nih.govmanchester.ac.uk Flavin-dependent halogenases (FDHs) are particularly promising as they can be engineered for specific substrates and selectivities, potentially enabling direct, catalyst-controlled halogenation of aromatic precursors. nih.govnih.govmdpi.comresearchgate.netuark.edu The development of robust, immobilized halogenases for use in continuous flow reactors represents a significant area for advancement, combining the benefits of biocatalysis with the efficiency of modern process engineering. acs.org

Furthermore, research into oxidative halogenation using environmentally benign oxidants such as hydrogen peroxide or oxygen is gaining traction. nih.govresearchgate.net These methods, which can utilize simple halide salts, offer high atom economy and produce water as the primary byproduct, aligning well with green chemistry principles. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Green Halogenation Approaches

| Feature | Traditional Halogenation | Green Chemistry Approaches |

|---|---|---|

| Reagents | Elemental halogens (e.g., I₂, Cl₂), N-halosuccinimides | Halide salts, biocatalysts (halogenases) |

| Oxidants | Often not required or use of harsh oxidants | Hydrogen peroxide (H₂O₂), Oxygen (O₂) |

| Solvents | Chlorinated solvents, organic acids | Water, ethanol, or solvent-free conditions |

| Byproducts | Stoichiometric waste, hydrohalic acids | Water, minimal waste |

| Selectivity | Often requires directing groups or harsh conditions | High regio- and stereoselectivity (biocatalysis) |

| Conditions | Often high temperatures and pressures | Mild, ambient temperature and pressure |

Exploration of Novel Catalytic Systems for this compound Reactions

The carbon-iodine bond in this compound is a prime target for a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed reactions have been the workhorse in this field, future research is aimed at exploring more sustainable and versatile catalytic systems.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of aryl iodides under exceptionally mild conditions. rsc.orgresearchgate.net This methodology can generate aryl radicals from compounds like this compound, which can then participate in a variety of transformations, including C-H functionalization and cross-coupling with alkenes. nih.govacs.orgacs.org The use of light as a traceless reagent avoids the need for stoichiometric chemical oxidants or reductants, making it an inherently greener approach. researchgate.net Research in this area will focus on developing new photocatalysts with tailored redox properties and expanding the scope of reactions applicable to fluorinated aryl iodides.

Additionally, catalysis with more abundant and less toxic first-row transition metals like copper and nickel is a growing trend. These metals can offer unique reactivity profiles compared to palladium and are more economically and environmentally sustainable. The development of novel ligand scaffolds to stabilize and activate these base-metal catalysts for reactions involving sterically hindered or electronically challenging substrates like this compound is a key research frontier.

Advanced Functional Material Design Incorporating this compound Scaffolds

The unique electronic properties conferred by the fluorine and iodine atoms make this compound an attractive building block for advanced functional materials. chemimpex.com Fluorinated organic compounds are known for their high thermal and chemical stability, as well as their distinct optoelectronic characteristics, making them suitable for applications in organic electronics. ossila.comalfa-chemistry.com

Future research will leverage this compound in the synthesis of novel conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of the fluoro-iodotoluene moiety can be used to tune the HOMO/LUMO energy levels, influence molecular packing in the solid state, and enhance device performance and stability. nih.govwikipedia.org The development of synthetic routes that allow for the precise incorporation of this scaffold into larger polymeric structures is crucial. technologypublisher.com

Moreover, the high refractive index and specific dispersion properties associated with iodinated and fluorinated compounds make them candidates for specialty optical materials, such as high-performance lenses and coatings. Exploring the polymerization of monomers derived from this compound could lead to new fluoropolymers with tailored optical and physical properties. wikipedia.org

Targeted Therapeutic Development Utilizing this compound Derivatives

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. rsc.org The this compound scaffold provides a valuable starting point for the synthesis of novel bioactive molecules, with the iodine atom serving as a versatile handle for further chemical elaboration. chemimpex.com